molecular formula C15H16N4O2S B3979746 8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione CAS No. 24851-28-3

8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione

Cat. No.: B3979746
CAS No.: 24851-28-3
M. Wt: 316.4 g/mol
InChI Key: LKHBCOZTKMDQEV-UHFFFAOYSA-N
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Description

8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by the presence of a benzylsulfanyl group attached to the purine ring, along with three methyl groups at positions 1, 3, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione typically involves the introduction of the benzylsulfanyl group to a pre-formed purine ring. One common method involves the reaction of 1,3,7-trimethylxanthine with benzylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a model compound in studying purine chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione involves its interaction with specific molecular targets in cells. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine: Lacks the benzylsulfanyl group and has different biological activities.

    8-Benzylthio-1,3,7-trimethylxanthine: Similar structure but with a thioether linkage instead of a sulfanyl group.

    8-Benzylamino-1,3,7-trimethylxanthine: Contains an amino group instead of a sulfanyl group.

Uniqueness

8-Benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile in synthetic chemistry. Additionally, the benzylsulfanyl group may enhance the compound’s biological activity, making it a promising candidate for drug development .

Properties

IUPAC Name

8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBCOZTKMDQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326142
Record name 8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24851-28-3
Record name NSC524391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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